molecular formula C10H12F2OS B7994735 (3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane

(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane

Cat. No.: B7994735
M. Wt: 218.27 g/mol
InChI Key: ZGIQHLIGWMHUDW-UHFFFAOYSA-N
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Description

(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane is a versatile small molecule scaffold with the chemical formula C10H12F2OS and a molecular weight of 218.26 g/mol . This compound is characterized by the presence of difluoro and propoxy groups attached to a phenyl ring, along with a methylsulfane moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane typically involves the reaction of 3,5-difluoro-4-propoxyphenol with methylthiolating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of difluoro and propoxy groups enhances its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Difluoro-4-methoxyphenyl)(methyl)sulfane
  • (3,5-Difluoro-4-ethoxyphenyl)(methyl)sulfane
  • (3,5-Difluoro-4-butoxyphenyl)(methyl)sulfane

Uniqueness

(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane is unique due to the specific combination of difluoro and propoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,3-difluoro-5-methylsulfanyl-2-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2OS/c1-3-4-13-10-8(11)5-7(14-2)6-9(10)12/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIQHLIGWMHUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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